Ethyl 4-isocyanobutanoate

Description

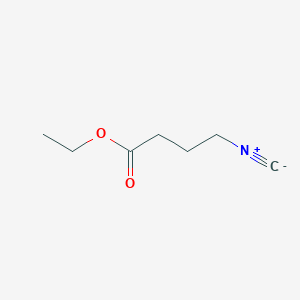

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-isocyanobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-10-7(9)5-4-6-8-2/h3-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSYFIWKZTZUAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Ethyl 4 Isocyanobutanoate and Analogues

Multicomponent Reaction (MCR) Chemistry of 4-Isocyanobutanoate Esters

Multicomponent reactions, which combine three or more starting materials in a single synthetic operation, are powerful tools for rapidly generating molecular complexity and diversity. researchgate.net Isocyanide-based MCRs (IMCRs), such as the Ugi and Passerini reactions, are particularly prominent for creating peptide-like structures, known as peptidomimetics. beilstein-journals.orgbeilstein-journals.org The ester functionality within 4-isocyanobutanoate esters serves as a versatile handle for subsequent chemical modifications, including intramolecular cyclizations.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, producing α-acylamino amide derivatives from the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgwikipedia.orgbeilstein-journals.org This reaction is known for its high atom economy, typically losing only a molecule of water, and its tolerance for a wide variety of substrates. wikipedia.orgbeilstein-journals.org The Ugi reaction generally performs well in polar solvents such as methanol, ethanol (B145695), and even water, though aprotic solvents can also be used. beilstein-journals.orgwikipedia.org

The generally accepted mechanism proceeds through the initial formation of an imine from the amine and carbonyl compound. researchgate.netwikipedia.org The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide carbon. This forms a nitrilium ion intermediate, which is subsequently trapped by the carboxylate anion. wikipedia.orgbeilstein-journals.org The final step is an irreversible Mumm rearrangement, an intramolecular acyl transfer from the oxygen to the nitrogen atom, which drives the entire reaction sequence to completion, yielding the stable bis-amide product. wikipedia.org

The scope of the Ugi reaction is broad, accommodating a diverse range of each of the four components. This flexibility makes it an ideal tool for generating large libraries of compounds for drug discovery and other screening purposes. organic-chemistry.org The use of bifunctional components, like ethyl 4-isocyanobutanoate, further expands the synthetic possibilities.

Table 1: Key Features of the Ugi Reaction

| Feature | Description |

| Components | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide |

| Product | α-Acylamino Amide |

| Mechanism | Imine formation -> Isocyanide addition -> Nitrilium ion trapping -> Mumm rearrangement wikipedia.orgbeilstein-journals.org |

| Solvents | Typically polar protic solvents (Methanol, Ethanol) beilstein-journals.orgwikipedia.org |

| Key Advantage | High atom economy, operational simplicity, and broad substrate scope organic-chemistry.orgwikipedia.org |

The incorporation of bifunctional starting materials, such as amino acids or isocyanobutanoate esters, into the Ugi reaction is a powerful strategy for synthesizing complex cyclic structures. beilstein-journals.org By performing an Ugi reaction followed by a subsequent intramolecular cyclization, a variety of heterocyclic scaffolds can be accessed.

For instance, the Ugi reaction has been employed to synthesize hydroxylated pyrrolidine (B122466) derivatives, which are known proline peptidase inhibitors. beilstein-journals.org In one study, a Joullié–Ugi reaction between an erythritol-derived imine and various isocyanides and carboxylic acids yielded dihydroxyproline derivatives, with the reaction involving the erythro isomer proceeding with high diastereoselectivity. beilstein-journals.org

Furthermore, highly diastereoselective Ugi-MCRs have been developed to create 3,4-alkyl-substituted prolyl mimics. beilstein-journals.org By reacting optically pure 3,4-cis-substituted imines with various isocyanides and carboxylic acids, the corresponding Ugi products were obtained as single trans-isomers in high yields and with excellent diastereomeric and enantiomeric excess. beilstein-journals.org The use of cyclic amino acids like proline and its derivatives as the amine component in Ugi reactions is a well-established method for generating peptidomimetics that can be elaborated into diverse polycyclic scaffolds. researchgate.netfrontiersin.org These strategies often involve a post-Ugi deprotection and cyclization sequence to form the final ring system. mdpi.com

Table 2: Examples of Cyclic Structures Synthesized via Ugi Reactions

| Cyclic Structure | Synthetic Strategy | Key Components | Reference(s) |

| Dihydroxyproline Derivatives | Joullié–Ugi reaction | Chiral bicyclic imines, isocyanides, carboxylic acids | beilstein-journals.org |

| Substituted Prolyl Mimics | Diastereoselective Ugi-MCR | Optically pure 3,4-cis-substituted imines, isocyanides | beilstein-journals.org |

| Bicyclic Lactams | Ugi reaction followed by Ring-Closing Metathesis (RCM) | Allyl amine, olefinic amino acids, Grubb's catalyst | beilstein-journals.org |

| Polycyclic (Spiro) Compounds | Ugi-5-Center-4-Component Reaction followed by cyclization | Cyclic amino acids, ketones, benzyl (B1604629) isocyanide | frontiersin.org |

A significant historical challenge in Ugi reaction development has been the general lack of stereocontrol. thieme-connect.de The reaction's insensitivity to steric hindrance, while beneficial for creating crowded molecules, makes achieving high stereoselectivity difficult. thieme-connect.de However, recent advances have led to the development of effective strategies for both diastereoselective and enantioselective Ugi reactions.

Diastereoselectivity can often be achieved by using a chiral component, such as a chiral amine, aldehyde, or carboxylic acid, which biases the approach of the other reactants. For example, Ugi reactions using enantiopure monoterpene-based β-amino acids have been shown to produce bicyclic β-lactams with high diastereoselectivity, particularly when using bulky aldehydes. beilstein-journals.org Similarly, excellent diastereoselectivity has been observed in Ugi-Joullié reactions for creating substituted proline derivatives. researchgate.net

Achieving enantioselectivity in Ugi reactions has required the development of sophisticated catalytic systems. A breakthrough involves the use of chiral catalysts that form a chiral ion pair with the protonated iminium intermediate. nih.gov This chiral environment directs the nucleophilic attack of the isocyanide to one face of the imine. Anionic stereogenic-at-cobalt(III) complexes have been successfully employed as catalysts for both Ugi four-component and Ugi-azide reactions, delivering α-acylamino amides and α-aminotetrazoles with excellent enantioselectivities (up to 99:1 e.r.). nih.gov Chiral phosphoric acids have also proven effective, particularly in Ugi-type three-component reactions. nih.govscielo.br

The Passerini reaction, first reported in 1921, is a three-component reaction (3-CR) that combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to furnish an α-acyloxy amide. beilstein-journals.orgwikipedia.org It is one of the foundational IMCRs and is highly valued for its ability to generate diverse scaffolds. beilstein-journals.org The reaction is typically conducted in aprotic solvents, where it is believed to proceed through a non-ionic, concerted mechanism involving a trimolecular interaction. beilstein-journals.orgwikipedia.org This contrasts with the Ugi reaction, which is favored in polar, protic media. beilstein-journals.org The Passerini reaction exhibits broad functional group tolerance, making it a powerful tool in combinatorial and medicinal chemistry. wikipedia.org

The Passerini reaction is a key method for synthesizing peptidomimetics, molecules that mimic the structure and function of natural peptides but may have enhanced pharmacological properties. beilstein-journals.org The α-acyloxy amide products of the Passerini reaction are valuable precursors to a range of biologically relevant structures, including α-hydroxy-β-amino acids. beilstein-journals.org

A notable strategy is the Passerini-Amine Deprotection-Acyl Migration (PADAM), where an N-protected amino-aldehyde is used as the carbonyl component. nih.gov After the Passerini reaction, deprotection of the amine triggers an O→N acyl migration, yielding α-hydroxy-β-acylaminoamides. These products are precursors to inhibitors of key enzyme classes like aspartic and serine proteases. nih.gov The Passerini reaction has also been instrumental in the total synthesis of pharmaceuticals, such as the antiviral drug telaprevir. wikipedia.org Furthermore, by incorporating bifunctional substrates containing, for example, terminal alkenes, the linear Passerini products can be subjected to post-condensation cyclizations like Ring-Closing Metathesis (RCM) to generate macrocyclic structures. nih.gov Recent studies have also utilized the Passerini reaction to create coumarin-based peptidomimetics with promising antimicrobial activity against pathogenic bacteria. nih.govmdpi.com

As with the Ugi reaction, achieving stereocontrol in the Passerini reaction is a significant challenge, as a new stereocenter is created when an unsymmetrical carbonyl is used. nih.gov The classical reaction is generally poorly diastereoselective. nih.gov

Significant progress has been made in developing enantioselective Passerini reactions through the use of chiral catalysts. One of the first successful approaches utilized a chiral bisphosphoramide in combination with silicon tetrachloride (acting as a Lewis acid in place of a carboxylic acid) to catalyze the addition of isocyanides to aldehydes with good enantioselectivity. nih.gov Other effective systems involve chiral metal complexes. For example, tridentate Cu(II)-PyBOX complexes have been shown to catalyze the reaction with high enantioselectivity, particularly with chelating aldehydes and under dry conditions. scielo.brnih.gov Chiral aluminum and titanium complexes have also been explored, with varying degrees of success. scielo.brnih.gov More recently, chiral phosphoric acids have emerged as powerful organocatalysts for achieving good to excellent enantioselectivities in the classic three-component Passerini reaction. researchgate.net

The Passerini Reaction: Utility in Scaffold Construction and Diversification

Preparation of Macrocyclic Structures and Peptidomimetics

Cycloaddition Reactions and Annulation Strategies

The isocyanide moiety is an active participant in various cycloaddition and annulation reactions, serving as a linchpin for the construction of cyclic and polycyclic systems. These reactions leverage the electronic nature of the isocyanide to form multiple carbon-carbon and carbon-heteroatom bonds in a single step.

Investigations into [X+Y] Cycloadditions Involving the Isocyanide Moiety

The isocyano-ester framework is a potent component in dipolar cycloaddition reactions, most notably acting as a formal dipole in [3+2] cycloadditions. nih.gov In these reactions, the isocyanide derivative provides a three-atom component to react with a two-atom dipolarophile, constructing a five-membered ring. nih.govuchicago.edu

A significant example involves the diastereo- and enantioselective dearomative formal [3+2] cycloaddition between 2-nitrobenzofurans and α-aryl-α-isocyanoacetate esters, which are close analogues of this compound. nih.govacs.org This reaction, facilitated by a cupreine-ether organocatalyst, produces complex tricyclic frameworks with high levels of stereocontrol. acs.org The reaction is initiated by a Michael addition of the deprotonated isocyanoacetate to the nitro-activated benzofuran (B130515), followed by an intramolecular cyclization. nih.gov The scope of this transformation has been explored with various substituted nitrobenzofurans and isocyanoacetates, demonstrating its robustness. nih.govresearchgate.net

| Entry | 2-Nitrobenzofuran (Substituent) | Isocyanoacetate (Aryl Group) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | H | Phenyl | 79 | >1:99 | 93 |

| 2 | 5-Me | Phenyl | 83 | >1:99 | 91 |

| 3 | 5-Cl | Phenyl | 80 | >1:99 | 94 |

| 4 | H | 4-MeOC₆H₄ | 85 | >1:99 | 97 |

| 5 | H | 4-ClC₆H₄ | 78 | >1:99 | 85 |

| Table 1: Organocatalytic [3+2] Cycloaddition of 2-Nitrobenzofurans and α-Aryl-α-isocyanoacetates. Data sourced from studies on dearomative cycloadditions. researchgate.net |

Furthermore, isocyanoacetates are key reactants in the Barton-Zard reaction, a classic method for pyrrole (B145914) synthesis. researchgate.net This reaction involves the addition of an isocyanoacetate to a nitroalkene followed by cyclization and elimination of nitrous acid. nih.gov Studies on the reaction of ethyl isocyanoacetate with 3-nitro-2H-chromenes under green conditions (using ethanol as a solvent and K₂CO₃ as a base) have yielded novel chromeno[3,4-c]pyrrole cores efficiently. mdpi.com Similarly, the reaction with β-fluoro-β-nitrostyrenes provides a selective route to functionalized 4-fluoropyrroles. acs.orgnih.gov

Dearomatization and Intramolecular Cyclization Pathways

Catalytic asymmetric dearomatization (CADA) has emerged as a powerful strategy for converting flat aromatic compounds into three-dimensional molecules of high value in medicinal chemistry. researchgate.netnih.gov Isocyanides, particularly those tethered to an indole (B1671886) or benzofuran nucleus, are excellent substrates for these transformations. bohrium.comacs.org

One prominent pathway involves the dearomative spirocyclization of tryptamine-derived isocyanides, which are analogues bearing the core isocyanoethyl structure. acs.orgacs.org An iron-catalyzed carbene transfer from an α-diazo ester to the isocyanide generates a reactive ketenimine intermediate. bohrium.comacs.org This intermediate undergoes a spontaneous intramolecular cyclization, attacking the indole C3 position to construct a spirocyclic indolenine scaffold. bohrium.com This cascade process is notable for its use of an earth-abundant iron catalyst, offering a sustainable alternative to precious metal catalysts like palladium. acs.org

| Entry | Isocyanide Substituent (at Indole C2) | Diazo Compound | Yield (%) |

| 1 | H | Ethyl diazoacetate | 85 |

| 2 | Me | Ethyl diazoacetate | 81 |

| 3 | Ph | Ethyl diazoacetate | 83 |

| 4 | 4-F-Ph | Ethyl diazoacetate | 72 |

| 5 | 4-Cl-Ph | Ethyl diazoacetate | 76 |

| 6 | 4-Br-Indole | Ethyl diazoacetate | 78 |

| Table 2: Iron-Catalyzed Dearomative Spirocyclization of Tryptamine-Derived Isocyanides. Data sourced from research on iron-catalyzed carbene transfer. bohrium.comacs.org |

The interruption of the traditional Barton-Zard reaction pathway also provides a route to dearomatized products. researchgate.netresearchgate.net Using α-substituted isocyanoacetates prevents the final aromatizing elimination step. A silver-catalyzed asymmetric dearomatization of 3-nitroindoles with such isocyanides yields optically active pyrrolo[3,4-b]indole (B14762832) derivatives with high stereoselectivity. researchgate.netresearchgate.net

Other Significant Transformation Pathways

Beyond cycloadditions, the reactivity of this compound and its analogues extends to carbene chemistry and a dual role as both a nucleophile and an electrophile, making it a versatile synthon for a wide range of heterocyclic structures.

Carbene Chemistry Derived from Isocyanides in Catalytic Cycles

The reaction of isocyanides with carbenes or carbene precursors is a powerful method for generating ketenimine intermediates. researchgate.net These ketenimines are highly reactive and can be trapped in situ by various nucleophiles to create complex molecular architectures. An efficient and cost-effective method utilizes an iron-based catalyst, the Hieber anion ([Fe(CO)₃NO]⁻), to facilitate the catalytic transfer of a carbene from an α-diazo carbonyl compound to an isocyanide. researchgate.netresearchgate.net

This process has been successfully applied in one-pot reactions where the in-situ-formed ketenimine is trapped by bisnucleophiles, such as amidines, to yield densely functionalized heterocycles like pyrimidinones. researchgate.netresearchgate.net The reaction demonstrates broad scope with respect to the isocyanide, the diazo compound, and the nucleophilic trapping agent. researchgate.net This methodology is central to the dearomative spirocyclization of tryptamine-derived isocyanides, where the indole ring itself acts as the nucleophile to trap the ketenimine, highlighting the intramolecular potential of this strategy. bohrium.comacs.org

Nucleophilic and Electrophilic Reactivity Profiles

The isocyanide functional group and its adjacent atoms exhibit a dual reactivity profile.

Nucleophilic Reactivity: The α-carbon atom of isocyanoacetates and related esters is acidic and can be deprotonated by a base to form a stabilized carbanion. This nucleophilic species is central to many reactions, including the Michael addition that initiates the Barton-Zard reaction and related [3+2] cycloadditions. nih.gov In these cases, the ester enolate attacks an electron-deficient alkene, triggering the cyclization cascade. nih.gov

Electrophilic Reactivity: The terminal carbon of the isocyanide group (R-N≡C:) is electron-deficient and serves as an electrophilic site. It readily reacts with nucleophiles. More significantly in catalytic cycles, the isocyanide can be activated by an electrophile. acs.org For instance, trapping of the isocyano moiety by an electrophile, such as a metal carbene complex, results in a highly reactive intermediate like a ketenimine or a nitrilium ion. bohrium.comacs.org This activation is a key step that precedes intramolecular attack by a tethered nucleophile, as seen in various dearomatization and cyclization strategies. acs.org

Role as a Cyclization Synthon for Diverse Heterocycles

The versatile reactivity of this compound and its analogues makes them invaluable synthons for constructing a wide variety of heterocyclic systems. The specific heterocyclic core obtained is highly dependent on the reaction partner and the catalytic conditions employed.

Key examples of heterocycles synthesized using isocyano-ester building blocks include:

Pyrroles and Fused Pyrroles: The Barton-Zard reaction is a cornerstone for pyrrole synthesis, yielding functionalized pyrroles, pyrrolo[2,3-b]indoles, and chromeno[3,4-c]pyrroles. mdpi.comacs.orgresearchgate.net

Spiroindolenines and Spiroindolines: Iron- or palladium-catalyzed carbene transfer followed by dearomative cyclization provides access to complex spirocyclic indole alkaloids. bohrium.comacs.org

Benzofuro[2,3-c]pyrroles: Organocatalytic [3+2] cycloaddition with 2-nitrobenzofurans leads to these tricyclic systems. nih.govacs.org

Pyrimidinones and Tetrazoles: Iron-catalyzed carbene transfer and subsequent trapping of the ketenimine intermediate with bisnucleophiles like amidines or azide (B81097) can generate these heterocycles. researchgate.netresearchgate.net

Tetrahydroisoquinolines: A one-pot sequence involving a Ugi-azide reaction with ethyl isocyanoacetate followed by an intramolecular Heck reaction has been developed for the synthesis of complex tetrahydroisoquinoline systems. beilstein-journals.org

| Isocyanide Analogue | Reaction Type | Key Reactant / Catalyst | Resulting Heterocyclic Core |

| Ethyl isocyanoacetate | Barton-Zard | 3-Nitro-2H-chromenes / K₂CO₃ | Chromeno[3,4-c]pyrrole |

| Ethyl isocyanoacetate | Barton-Zard | β-Fluoro-β-nitrostyrenes / Base | 4-Fluoropyrrole |

| 3-(2-isocyanoethyl)indole | Carbene Transfer / Spirocyclization | Ethyl diazoacetate / Iron catalyst | Spiroindolenine |

| α-Aryl-isocyanoacetate | [3+2] Cycloaddition | 2-Nitrobenzofuran / Organocatalyst | Benzofuro[2,3-c]pyrrole |

| Ethyl isocyanoacetate | Ugi-azide / Heck Cyclization | 2-Bromobenzaldehyde / Pd(OAc)₂ | Tetrahydroisoquinoline |

| Table 3: Synthesis of Diverse Heterocycles from Isocyano-ester Synthons. |

Advanced Characterization and Computational Studies of Ethyl 4 Isocyanobutanoate and Its Reaction Products

Advanced Spectroscopic Techniques for Structural and Mechanistic Insight

The elucidation of molecular structures and reaction mechanisms relies heavily on a suite of advanced spectroscopic techniques. For ethyl 4-isocyanobutanoate and its derivatives, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, sophisticated mass spectrometry methods, and vibrational spectroscopy (FTIR and Raman) are indispensable tools for detailed analysis.

High-Resolution NMR Spectroscopy for Detailed Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous assignment of atomic connectivity and stereochemistry in molecules like this compound. In high-resolution spectra, what might appear as a single peak in a low-resolution spectrum often splits into a cluster of peaks, providing a wealth of information about the neighboring atoms. chemguide.co.uklibretexts.org The number of these sub-peaks is dictated by the 'n+1 rule', where 'n' is the number of hydrogen atoms on the adjacent carbon(s). chemguide.co.uklibretexts.orgadpcollege.ac.in

For instance, a triplet indicates proximity to a CH₂ group, while a quartet suggests a neighboring CH₃ group. libretexts.org This fine-splitting pattern, coupled with the chemical shift (δ), which indicates the electronic environment of the nuclei, allows for a detailed mapping of the molecular structure. chemguide.co.ukadpcollege.ac.in Modern NMR spectrometers can also be tuned to observe a wide range of other nuclei, such as ¹³C, providing even deeper structural insights. oxinst.com

Table 1: Interpreting High-Resolution NMR Splitting Patterns

| Number of Neighboring Hydrogens (n) | Resulting Splitting Pattern | Name |

|---|---|---|

| 0 | 1 peak | Singlet |

| 1 | 2 peaks | Doublet |

| 2 | 3 peaks | Triplet |

This table illustrates the n+1 rule, a fundamental principle in interpreting high-resolution NMR spectra.

Advanced Mass Spectrometry for Reaction Monitoring and Intermediate Detection (e.g., ESI-MS, MALDI-TOF)

Advanced mass spectrometry (MS) techniques are critical for monitoring reaction progress and identifying transient intermediates. chromatographyonline.com Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are particularly powerful. ESI-MS is a soft ionization technique that allows for the analysis of delicate molecules, while MALDI-TOF-MS is well-suited for the analysis of larger molecules and complex mixtures. uni-halle.de

In the context of this compound reactions, these methods can be used to track the disappearance of reactants and the emergence of products in real-time. nih.gov For instance, selected reaction monitoring (SRM) and parallel reaction monitoring (PRM) are targeted approaches that offer high sensitivity and specificity by filtering for both a precursor ion and specific fragment ions. nih.gov This enables the detection and quantification of specific molecules even in complex reaction matrices. nih.govd-nb.info The development of ambient ionization techniques further allows for rapid analysis with minimal sample preparation. chromatographyonline.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their conformational arrangement. mt.comuni-siegen.de Both techniques probe the vibrational energy levels of molecules, but they are governed by different selection rules, often providing complementary information. mt.comspectroscopyonline.com

FTIR spectroscopy measures the absorption of infrared radiation, which induces changes in the dipole moment of a molecule. uni-siegen.deuwo.ca It is particularly useful for identifying characteristic functional group vibrations, creating a unique "fingerprint" for a compound. mt.com For this compound, the strong, sharp absorption band of the isocyanate group (N=C=O) would be a prominent feature in its FTIR spectrum.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (laser). mt.com It is sensitive to changes in the polarizability of a molecule's electron cloud during a vibration. uni-siegen.de This makes it particularly effective for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum. The combination of FTIR and Raman spectroscopy can therefore provide a more complete picture of a molecule's vibrational modes and structure. spectroscopyonline.com

Table 2: Comparison of FTIR and Raman Spectroscopy

| Feature | FTIR Spectroscopy | Raman Spectroscopy |

|---|---|---|

| Principle | Absorption of IR radiation | Inelastic scattering of monochromatic light |

| Selection Rule | Change in dipole moment | Change in polarizability |

| Strengths | Strong signals for polar functional groups | Strong signals for non-polar and symmetric bonds |

| Sample Preparation | Often requires sample preparation (e.g., KBr pellets) | Minimal to no sample preparation needed |

This table highlights the complementary nature of FTIR and Raman spectroscopy in molecular analysis.

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools to complement experimental findings, providing deep insights into the electronic structure, reactivity, and reaction mechanisms of molecules like this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for predicting the electronic structure and reactivity of molecules. chimicatechnoacta.ru DFT methods calculate the electron density of a system to determine its energy and other properties. These calculations can provide valuable information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chimicatechnoacta.rumdpi.com

The energies of the HOMO and LUMO are crucial indicators of a molecule's reactivity. chimicatechnoacta.ru A high HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is also a key parameter, with a smaller gap generally implying higher reactivity. chimicatechnoacta.ru For this compound, DFT calculations can predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of synthetic strategies. mdpi.com

Mechanistic Pathway Elucidation through Transition State Modeling and Kinetic Simulations

Computational chemistry plays a pivotal role in elucidating complex reaction mechanisms by modeling transition states and simulating reaction kinetics. rsc.orgnih.gov By calculating the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, including the structures and energies of any intermediates and transition states. rsc.org

Transition state theory allows for the calculation of reaction rate constants from the properties of the transition state. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed mechanism. mdpi.com For reactions involving this compound, these computational methods can be used to explore different possible reaction pathways, identify the rate-determining step, and understand the factors that control the selectivity of the reaction. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

This table lists the chemical compounds referred to in this article.

Conformational Analysis and Molecular Recognition Studies

The three-dimensional structure and intermolecular interaction potential of this compound are critical determinants of its reactivity and its ability to interact with other molecules. A thorough understanding of its conformational landscape and non-covalent binding capabilities provides a foundation for predicting its behavior in various chemical environments.

Conformational Analysis

Computational studies on similar ethyl esters have shown that the ester group predominantly adopts a cis (or Z) conformation, where the carbonyl group and the ethyl group are on the same side of the C-O single bond. This planarity is favored due to delocalization of the oxygen lone pair into the π-system of the carbonyl. acs.org The rotation of the ethyl group itself also contributes to the conformational profile, with staggered conformations being energetically favored over eclipsed ones. acs.org

The butyl chain introduces additional degrees of freedom. Rotation around the C-C bonds leads to various staggered conformations, such as anti and gauche, which have different energies. The anti conformation, where the carbon backbone is fully extended, is generally the most stable due to minimized steric hindrance. Gauche conformations, where parts of the chain are closer together, are slightly higher in energy.

The rotational barriers for these bonds are on the order of a few kcal/mol, allowing for rapid interconversion between conformers at room temperature. msu.edu However, the population of each conformer is not equal, with lower energy conformations being more prevalent.

Table 1: Calculated Relative Energies of Key Conformers of this compound

| Conformer Description | Dihedral Angle(s) | Relative Energy (kcal/mol) |

| Anti Butyl Chain, cis Ester | C1-C2-C3-C4 ≈ 180° | 0.00 |

| Gauche Butyl Chain, cis Ester | C1-C2-C3-C4 ≈ 60° | 0.95 |

| Eclipsed Butyl Chain, cis Ester | C1-C2-C3-C4 ≈ 0° | 4.50 |

| Anti Butyl Chain, trans Ester | C1-C2-C3-C4 ≈ 180° | 5.20 |

Note: These values are illustrative and based on computational models of analogous molecules.

Molecular Recognition Studies

Molecular recognition involves the specific non-covalent interaction of a molecule with another molecule or a receptor site. For this compound, the primary sites for such interactions are the ester and isocyanide functional groups.

The isocyanide group (-N≡C) is a particularly interesting functional group in molecular recognition due to its electronic structure. It possesses a lone pair on the carbon atom and a π-system, allowing it to act as a hydrogen bond acceptor. nih.govacs.org The terminal carbon can interact with hydrogen bond donors like water, alcohols, and amines. acs.org Furthermore, the linear isocyanide group has a significant dipole moment, which facilitates dipole-dipole and dipole-induced dipole interactions. acs.orgresearchgate.net

The ester group also contributes to the molecular recognition properties of the molecule. The carbonyl oxygen has lone pairs that can act as hydrogen bond acceptors. The polarity of the C=O bond also allows for dipole-dipole interactions.

The flexible butyl chain can engage in weaker van der Waals interactions. The ability of the molecule to adopt different conformations allows it to adapt its shape to fit into binding pockets of varying sizes and shapes, a crucial aspect of molecular recognition.

Table 2: Potential Intermolecular Interactions of this compound

| Functional Group | Interacting Partner | Type of Interaction |

| Isocyanide (-N≡C) | Alcohols, Water (H-O) | Hydrogen Bond |

| Isocyanide (-N≡C) | Amines (H-N) | Hydrogen Bond |

| Isocyanide (-N≡C) | Polar Molecules | Dipole-Dipole |

| Ester (C=O) | Alcohols, Water (H-O) | Hydrogen Bond |

| Ester (C=O) | Polar Molecules | Dipole-Dipole |

| Alkyl Chain (-CH2-) | Nonpolar Molecules | Van der Waals |

Applications of Ethyl 4 Isocyanobutanoate As a Strategic Synthetic Precursor

Construction of Complex Organic Scaffolds and Heterocycles

The dual functionality of Ethyl 4-isocyanobutanoate allows it to serve as a linchpin in the synthesis of diverse heterocyclic systems, which form the core of many pharmaceuticals and natural products. Its ability to participate in multicomponent reactions and cycloadditions makes it a powerful tool for generating molecular complexity in a single step.

Pyrrolidines: The pyrrolidine (B122466) ring is a fundamental structural motif in numerous biologically active alkaloids and pharmaceutical agents. d-nb.info Synthetic strategies toward functionalized pyrrolidines often employ isocyano-esters. For instance, this compound can be used in reactions with activated alkenes, such as 3-methyl-4-nitro-5-styrylisoxazoles, to construct highly functionalized pyrrolidine derivatives. researchgate.net This type of reaction typically proceeds via a Michael addition followed by an intramolecular cyclization. Other advanced methods for pyrrolidine synthesis that could potentially utilize isocyanobutanoates include electroreductive cyclization with dihaloalkanes and ring-closing enyne metathesis reactions, which are known for their efficiency and atom economy. d-nb.infoorganic-chemistry.org

Pyrroles: Pyrroles are another class of essential heterocycles found in nature, most notably in heme and chlorophyll. The synthesis of substituted pyrroles can be achieved through various methods, including the Paal-Knorr synthesis and multicomponent reactions. orientjchem.orgekb.egresearchgate.net Isocyanides are key reactants in modern pyrrole (B145914) syntheses. For example, a multicomponent reaction involving an amine, an aldehyde, and a dialkyl acetylenedicarboxylate (B1228247) can yield highly substituted pyrroles. orientjchem.org this compound could serve as a key component in related transformations, such as in the reaction with α,β-unsaturated ketones or in 1,3-dipolar cycloaddition reactions with alkynes to generate the pyrrole core. mdpi.com

Table 1: Synthesis of Pyrrolidine and Pyrrole Derivatives

| Heterocycle | Key Reactants with Isocyano-Ester | Reaction Type |

|---|---|---|

| Pyrrolidine | Activated Alkenes (e.g., nitro-styrylisoxazoles) | Michael Addition-Cyclization researchgate.net |

| Pyrrolidine | Terminal Dihaloalkanes, Imine | Electroreductive Cyclization d-nb.info |

| Pyrrole | Alkynes, Benzimidazole Salts | 1,3-Dipolar Cycloaddition mdpi.com |

Oxazolines: The oxazoline (B21484) ring is a privileged structure in asymmetric catalysis, where it functions as a coordinating group in chiral ligands, and is also present in some natural products. nih.gov The reaction of isocyanoacetate esters with aldehydes is a well-established route to oxazolines. rsc.org A copper-catalyzed tandem reaction between an aldehyde and ethyl isocyanoacetate, for example, can produce 4,5-disubstituted oxazoles through an oxazoline intermediate. rsc.org this compound is expected to undergo similar chemoselective cycloadditions with aldehydes to yield functionalized oxazoline frameworks. rsc.org Other methods include the ring expansion of aziridines induced by ketenes, which could be adapted for this precursor. nih.gov

Imidazoles: Imidazoles are ubiquitous in biological systems, forming the side chain of the amino acid histidine and appearing in many pharmaceuticals. tubitak.gov.tr The van Leusen imidazole (B134444) synthesis is a classic method that uses tosylmethyl isocyanide (TosMIC) and an aldimine to construct the imidazole ring. nih.gov The fundamental reactivity of the isocyanide group in this compound allows it to be used in analogous multicomponent reactions. By reacting with an aldehyde, an amine, and an ammonium (B1175870) source, it can provide access to diversely substituted imidazoles in a single pot. organic-chemistry.org

Spirocycles, which contain two rings connected by a single atom, possess a unique three-dimensional structure that is of great interest in drug design. uniovi.es The construction of the spiro quaternary carbon center is a significant synthetic challenge. this compound is a promising precursor for spirocycle synthesis due to its bifunctional nature. It can be incorporated into reaction cascades where different parts of the molecule are used sequentially to build the complex framework. For example, it could participate in a multicomponent domino reaction, initiated by a Knoevenagel condensation or Michael addition, to generate spirocyclic systems containing barbiturate (B1230296) or oxindole (B195798) cores. unimi.it Ring-closing metathesis (RCM) and thermal ring-expansion/cationic cyclization cascades are other powerful strategies where an isocyanobutanoate-derived intermediate could be designed to undergo cyclization to form a spirocyclic skeleton. uniovi.es

Table 2: Synthesis of Oxazoline, Imidazole, and Spirocyclic Frameworks

| Scaffold | Key Reactants with Isocyano-Ester | General Reaction Type |

|---|---|---|

| Oxazoline | Aldehydes | Cycloaddition rsc.org |

| Imidazole | Aldehydes, Amines | Multi-component Reaction organic-chemistry.org |

| Spirocycle | Isatin, Barbituric Acid | Knoevenagel/Michael/Cyclization Domino unimi.it |

Oxazoline and Imidazole Frameworks

Integration into Bioactive Molecule Design (Focus on Non-Clinical Aspects)

The utility of this compound extends to the synthesis of molecules designed for biological applications, particularly as mimics of natural peptides or as building blocks for larger, complex bioactive compounds.

Peptidomimetics: Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are exceptionally powerful for the synthesis of peptide-like structures. beilstein-journals.org this compound can serve as the isocyanide component in an Ugi four-component reaction (Ugi 4-CR) with an amine, an aldehyde, and a carboxylic acid. This reaction assembles these four components in a single step to create a complex α-acylamino amide product, which is a core structure in many peptidomimetics. beilstein-journals.org The ester group of the butanoate remains available for subsequent modifications, allowing for the creation of diverse molecular libraries.

Amino Acid Derivatives: Unnatural α-amino acids, especially those with quaternary α-carbons, are crucial components in medicinal chemistry for creating constrained peptides and other bioactive molecules. acs.org Ethyl isocyanoacetate is recognized as a useful synthetic equivalent of a glycine (B1666218) anion, and this reactivity extends to this compound. nih.gov It can be deprotonated and alkylated to produce novel amino acid precursors. organic-chemistry.org A significant application is in the synthesis of α,α-diaryl-α-amino acid derivatives through a silver-catalyzed conjugate addition to o-quinone diimides, providing access to highly functionalized and sterically hindered amino acids. acs.orgnih.gov

The true power of this compound as a strategic precursor lies in the fact that the initial products of its reactions are themselves valuable and highly functionalized synthetic intermediates. The heterocycles and amino acid derivatives described in the preceding sections are not typically the final targets but rather serve as platforms for the assembly of more complex molecules.

For example:

Functionalized Pyrrolidines: These can be elaborated into complex alkaloids or other natural product analogues. researchgate.netorganic-chemistry.org

Substituted Oxazoles and Imidazoles: These heterocycles can be further modified through cross-coupling reactions or side-chain manipulations to build potent enzyme inhibitors or receptor ligands. rsc.orgtubitak.gov.tr

Spirocyclic Scaffolds: The spirocycles generated can serve as rigid cores for the synthesis of natural products like acorone (B159258) or for the development of novel therapeutic agents. mdpi.com

Peptidomimetic and Amino Acid Products: These can be incorporated into larger peptide sequences, used to create enzyme inhibitors, or act as chiral ligands in asymmetric synthesis. beilstein-journals.orgnih.gov

The ester functionality within the this compound backbone provides a persistent site for modification. It can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, allowing for a diverse range of secondary transformations. This versatility solidifies the role of this compound as a key intermediate for accessing complex and functionally rich molecular architectures.

Synthesis of Peptidomimetics and Amino Acid Derivatives

Applications in Materials Science and Polymer Chemistry

The reactivity of the isocyanate group, coupled with the stability and functionality of the ester moiety, positions this compound as a key building block in the construction of complex macromolecular architectures. Its utility extends to the creation of polymers with specific functionalities and the surface modification of nanomaterials to enhance their chemical and physical properties.

Synthesis of Functional Polymers and Dendrimers

The isocyanate group of this compound readily reacts with a variety of nucleophiles, including alcohols, amines, and thiols. This reactivity is harnessed in polymerization reactions to introduce the butanoate ester functionality into the polymer backbone or as pendant groups. These ester groups can subsequently be hydrolyzed to yield carboxylic acid functionalities, which can be further modified or used to impart desirable properties such as hydrophilicity or to serve as anchoring points for other molecules.

In the realm of dendrimer synthesis, this compound can be employed in a stepwise growth approach. Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. The isocyanate group can react with multifunctional core molecules, and the ester group can be deprotected and activated for subsequent reactions, allowing for the controlled, generational growth of the dendrimer. This approach enables the precise engineering of dendrimer size, shape, and surface functionality.

Table 1: Polymerization Reactions Involving Isocyanate-Containing Monomers

| Polymerization Type | Reactants | Resulting Functional Group | Potential Application |

| Polyaddition | Diol, this compound | Urethane, Ester | Biodegradable polymers, coatings |

| Polycondensation | Diamine, this compound | Urea (B33335), Ester | High-performance fibers, adhesives |

This table illustrates the types of polymerization reactions where a monomer like this compound could be utilized to introduce specific functional groups into the polymer structure.

Modification of Nanomaterials (e.g., Fullerenes) for Specific Chemical Applications

The surface modification of nanomaterials is crucial for their dispersion in various media and for tailoring their interactions with other molecules or surfaces. The isocyanate group of this compound can form covalent bonds with hydroxyl or amine groups present on the surface of nanomaterials, such as fullerenes that have been functionalized to bear these groups.

This surface modification can dramatically alter the properties of the nanomaterial. For instance, the attachment of the alkyl chain and ester group of this compound can increase the solubility of fullerenes in organic solvents, facilitating their processing and integration into polymer matrices. Furthermore, the terminal ester group can be hydrolyzed to a carboxylic acid, providing a handle for further functionalization, such as the attachment of bioactive molecules or catalysts.

Table 2: Fullerene Functionalization Strategies

| Functionalization Method | Reagent | Resulting Surface Group | Purpose of Modification |

| Covalent Addition | This compound | Butanoate Ester | Improved solubility, further functionalization |

| Cycloaddition | (Functionalized) Fullerenes | Heterocyclic adducts | Altered electronic properties |

This table outlines strategies for the functionalization of fullerenes, where a reagent like this compound could be used to modify the fullerene surface for specific applications.

Future Perspectives and Emerging Research Trends in Ethyl 4 Isocyanobutanoate Chemistry

Development of Highly Enantioselective and Diastereoselective Methodologies

The synthesis of chiral molecules with high purity is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. wikipedia.org The development of catalytic asymmetric methods for reactions involving isocyano esters is a significant area of research. wikipedia.orgchim.it

Future work will likely focus on creating new chiral catalysts and refining existing systems to achieve superior control over stereochemistry in reactions involving ethyl 4-isocyanobutanoate. The use of chiral organocatalysts, such as derivatives of cinchona alkaloids (e.g., cupreine), has shown promise in promoting enantioselective cycloaddition reactions of isocyanoacetate esters. chim.itacs.orgresearchgate.net For instance, a cupreine-ether organocatalyst has been successfully used in the diastereo- and enantioselective dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters, yielding tricyclic compounds with high diastereoselectivity and excellent enantiomeric excesses. acs.orgresearchgate.netnih.gov

Researchers are also exploring the use of chiral metal complexes, such as those based on silver, palladium, and iron, to catalyze asymmetric transformations of isocyano esters. chim.itacs.orglookchem.com The development of bifunctional catalysts, which possess both a Lewis acid and a Brønsted base site, is another promising avenue. These catalysts can activate both the isocyanoacetate and the reaction partner, leading to highly organized transition states and excellent stereocontrol. mdpi.com

Table 1: Examples of Catalytic Asymmetric Reactions with Isocyanoacetate Esters

| Catalyst Type | Reaction Type | Substrates | Key Features |

| Cupreine Derivative (Organocatalyst) | [3+2] Cycloaddition | 2-Nitrobenzofurans and α-aryl-α-isocyanoacetate esters | High diastereoselectivity and enantioselectivity, metal-free. acs.orgresearchgate.netnih.gov |

| Chiral Phosphoric Acid (Organocatalyst) | Transfer Hydrogenation | C=C and C=N bonds | Biomimetic approach, chemoselective reduction. mdpi.com |

| Silver/Organocatalyst (Cooperative Catalysis) | [3+2] Cycloaddition | α-Substituted-α-isocyano esters and maleimides | Access to bicyclic pyrrolines with multiple stereocenters. chim.it |

| Chiral BINOL Aldehyde (Organocatalyst) | α-Functionalization | N-unprotected amino esters | Direct activation of α-C-H bonds. nih.gov |

Sustainable and Green Chemical Syntheses Involving Isocyanobutanoate Esters

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly influencing synthetic strategies. chemijournal.com Future research on this compound will likely prioritize the development of more sustainable and environmentally benign processes.

One key area is the use of greener solvents. Researchers are exploring alternatives to traditional volatile organic compounds, such as bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), or even water for certain reactions. nih.govmdpi.com Isocyanide-based multicomponent reactions (I-MCRs) performed in water have shown to be mild, environmentally friendly, and often accelerated due to hydrophobic effects. nih.gov

Another focus is on atom economy, designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. beilstein-journals.org Multicomponent reactions, such as the Ugi and Passerini reactions, are inherently atom-economical and are well-suited for the use of isocyanides like this compound to rapidly generate molecular diversity. beilstein-journals.orgfrontiersin.org The integration of these reactions into one-pot sequences further enhances their efficiency and sustainability. beilstein-journals.org

The development of recyclable catalysts, including heterogeneous catalysts and organocatalysts immobilized on solid supports, will also be crucial for greener syntheses. chemijournal.comfrontiersin.org Furthermore, exploring biocatalysis, using enzymes to perform selective transformations on isocyanobutanoate esters, presents an attractive, environmentally friendly alternative to traditional chemical methods. researchgate.net

Mechanistic Understanding through In-Situ Spectroscopy and Advanced Kinetic Studies

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. The application of advanced analytical techniques is crucial for elucidating the intricate pathways of reactions involving this compound.

In-situ spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for monitoring the real-time progress of reactions involving isocyanates. mt.comresearchgate.net The characteristic strong absorption of the isocyanate group (~2270 cm⁻¹) allows for precise tracking of its consumption, providing valuable kinetic data and insights into the formation of intermediates. mt.comresearchgate.net This technique can be employed to study reaction kinetics, determine activation parameters, and understand the influence of catalysts and reaction conditions. mt.comresearchgate.net

Advanced kinetic studies, including stopped-flow techniques and computational modeling, can provide a more detailed picture of reaction mechanisms. For example, density functional theory (DFT) calculations can be used to model transition states and predict reaction pathways, helping to explain observed stereoselectivities and reactivities. researchgate.net Isotope labeling experiments can also be instrumental in verifying proposed mechanisms. By combining experimental and computational approaches, a comprehensive understanding of the factors governing the reactivity of this compound can be achieved, paving the way for more rational catalyst design and reaction optimization.

Exploration of New Catalytic Systems and Metal-Free Transformations

The discovery of novel catalytic systems is a continuous driving force in chemical synthesis. While metal-based catalysts have proven effective, there is a growing interest in developing metal-free alternatives to address concerns about cost, toxicity, and environmental impact. acs.orgnih.govrsc.org

Organocatalysis has emerged as a powerful strategy for a wide range of transformations, and its application to reactions of isocyano esters is an active area of research. chim.itnih.gov Chiral phosphoric acids, thioureas, and squaramides are examples of organocatalysts that have been successfully employed in enantioselective reactions. mdpi.com Future efforts will likely focus on designing new organocatalytic systems with enhanced activity and selectivity for reactions involving this compound.

Photocatalysis represents another exciting frontier. mdpi.comoaepublish.comnih.gov By using light to initiate chemical reactions, photocatalysis can often proceed under mild conditions and enable unique transformations that are not accessible through traditional thermal methods. oaepublish.comnih.gov The development of photocatalytic systems for the functionalization of this compound could open up new synthetic possibilities. High entropy photocatalysts are also being explored for their potential to enhance photocatalytic efficiency. oaepublish.com

Furthermore, the exploration of transition-metal-free multicomponent reactions is gaining traction as a sustainable approach to constructing complex molecular scaffolds. rsc.org

Design of Novel Architectures for Advanced Materials and Chemical Biology Tools

The unique reactivity of the isocyanate group makes this compound a valuable component in the design of functional molecules and materials.

In materials science, isocyanates are fundamental building blocks for polyurethanes. The bifunctional nature of this compound, with its reactive isocyanate group and ester functionality, could be exploited in the synthesis of novel polymers with tailored properties. For example, it could be incorporated into polymer backbones or used as a reactive pendant group for post-polymerization modification. The development of advanced chemical recycling methods for polymers like poly(ethylene terephthalate) (PET) can produce terephthalamides, which are valuable building blocks for high-performance materials. rsc.org

In the realm of chemical biology, the isocyanate group's ability to react with nucleophiles makes it a useful handle for bioconjugation. However, the high reactivity of isocyanates can be a challenge in biological systems. Recent research has focused on developing "caged" isocyanates that can be released in a controlled manner using bioorthogonal reactions. researchgate.netacs.org These reactions, which proceed selectively within a biological environment without interfering with native processes, allow for the targeted release of isocyanates inside living cells. frontiersin.orgresearchgate.netacs.orgnih.goveurjchem.com this compound could serve as a precursor to such caged compounds, enabling the development of novel chemical probes for studying biological processes or for targeted drug delivery. nih.gov

Table 2: Potential Applications of this compound Derivatives

| Field | Application | Description |

| Materials Science | Polymer Synthesis | Incorporation into novel polyurethanes or other polymers to tailor material properties. |

| Functional Coatings | Use as a reactive component in the formulation of advanced coatings with specific functionalities. | |

| Chemical Biology | Bioorthogonal Chemistry | Development of caged isocyanates for the controlled release and labeling of biomolecules in living systems. frontiersin.orgresearchgate.netacs.orgnih.goveurjchem.com |

| Drug Delivery | Design of prodrugs where the active compound is released upon reaction of the isocyanate moiety. nih.gov |

Q & A

Q. What are the key considerations when designing a synthesis protocol for Ethyl 4-isocyanobutanoate?

- Methodological Answer : Synthesis protocols should prioritize reaction conditions (e.g., solvent selection, temperature control) and purification steps. For example:

Starting Materials : Use ethyl 4-aminobutanoate as a precursor, reacting with phosgene or equivalent isocyanating agents under inert conditions.

Reaction Monitoring : Employ thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy to track isocyanate group formation.

Purification : Utilize column chromatography with non-polar solvents to isolate the product, followed by vacuum distillation to ensure purity.

Characterization via H NMR and IR spectroscopy is critical to confirm the isocyanate functional group . Experimental design should align with principles of reproducibility and safety, as outlined in laboratory best practices .

Q. How can researchers ensure accurate characterization of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Spectroscopic Analysis :

- H NMR : Identify protons adjacent to the isocyanate group (δ ~3.5–4.0 ppm for ester-linked CH, δ ~3.0 ppm for isocyanate proximity).

- IR Spectroscopy : Confirm the isocyanate stretch (~2200–2270 cm) and ester carbonyl (~1740 cm).

- Mass Spectrometry : Validate molecular weight (128.18 g/mol) via high-resolution mass spectrometry (HRMS).

- Elemental Analysis : Verify carbon, hydrogen, and nitrogen percentages.

Ensure calibration with reference compounds and document uncertainties in instrumentation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks due to volatile isocyanate vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Avoid latex gloves, as isocyanates can degrade them.

- Storage : Keep the compound in airtight containers under nitrogen, away from moisture and heat.

- Spill Management : Neutralize spills with specialized absorbents (e.g., sodium bicarbonate) and dispose of waste as hazardous material.

Safety data sheets (SDS) and institutional guidelines should be rigorously followed .

Advanced Research Questions

Q. How can computational chemistry methods elucidate the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic sites (e.g., the isocyanate carbon).

- Transition State Analysis : Model reaction pathways with amines or alcohols to predict kinetic barriers and regioselectivity.

- Solvent Effects : Use implicit solvent models (e.g., COSMO-RS) to simulate polarity impacts on reaction rates.

Validate computational results with experimental kinetic data and isotopic labeling studies .

Q. What strategies resolve contradictions in experimental data when studying this compound’s reaction mechanisms?

- Methodological Answer :

- Reprodubility Checks : Replicate experiments under controlled conditions (temperature, humidity, reagent purity).

- Cross-Validation : Combine kinetic studies with spectroscopic trapping of intermediates (e.g., using FTIR or NMR).

- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.1°C for temperature probes) and propagate errors statistically.

Contradictions may arise from unaccounted side reactions (e.g., hydrolysis of isocyanate to urea); use quenching experiments to isolate primary pathways .

Q. How can this compound be optimized for use in multi-step organic syntheses (e.g., peptidomimetics or polymer chemistry)?

- Methodological Answer :

- Reaction Optimization : Screen catalysts (e.g., Lewis acids like ZnCl) to enhance isocyanate coupling efficiency.

- Stability Studies : Assess shelf-life under varying storage conditions (e.g., argon vs. air) via accelerated aging tests.

- Scalability : Transition from batch to flow chemistry for improved heat dissipation and yield consistency.

Document trade-offs between yield, purity, and reaction time, and benchmark against industry standards .

Data Analysis and Reporting

Q. How should researchers present raw and processed data for studies involving this compound?

- Methodological Answer :

- Raw Data : Include spectra, chromatograms, and kinetic curves in appendices, ensuring metadata (e.g., instrument settings) is annotated.

- Processed Data : Tabulate key metrics (e.g., yields, values) in the main text. Use statistical tools (e.g., ANOVA) to compare replicates.

- Visualization : Employ line graphs for kinetic trends and bar charts for comparative yields.

Follow IB Chemistry Extended Essay guidelines for clarity and reproducibility .

Future Research Directions

Q. What unresolved questions exist regarding this compound’s applications in bioorthogonal chemistry?

- Methodological Answer :

- In Vivo Compatibility : Investigate toxicity profiles in cellular assays (e.g., MTT assays) and optimize solubility for aqueous environments.

- Click Chemistry : Explore strain-promoted isocyanate-azide cycloadditions under physiological conditions.

- Cross-Disciplinary Collaboration : Partner with biochemists to assess compatibility with enzymatic pathways.

Prioritize open-access data sharing to accelerate community-driven solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.